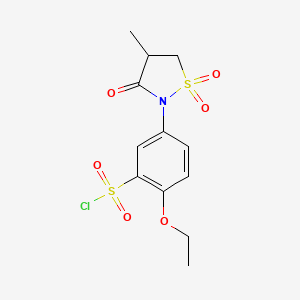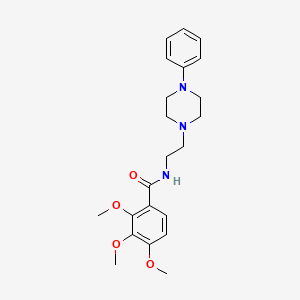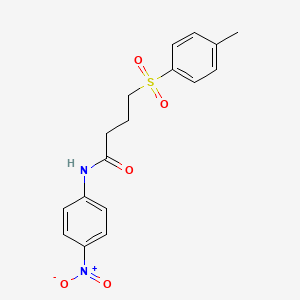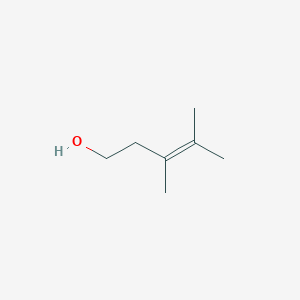![molecular formula C11H18O2 B2862798 2,11-Dioxadispiro[2.1.55.33]tridecane CAS No. 2248327-45-7](/img/structure/B2862798.png)
2,11-Dioxadispiro[2.1.55.33]tridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,11-Dioxadispiro[2.1.55.33]tridecane, also known as DDT, is a synthetic organic compound that was first synthesized in 1874. DDT is a colorless, tasteless, and odorless powder that is insoluble in water. It has been widely used as an insecticide due to its effectiveness in controlling insect populations. However, due to its harmful effects on the environment and human health, its use has been banned in many countries.
Wirkmechanismus
2,11-Dioxadispiro[2.1.55.33]tridecane works by interfering with the nervous system of insects. It binds to sodium channels in the neurons, preventing the normal flow of sodium ions. This leads to the accumulation of acetylcholine, a neurotransmitter, which causes the insect to become paralyzed and die.
Biochemical and Physiological Effects:
This compound has been shown to have a number of harmful effects on the environment and human health. It is persistent in the environment and can accumulate in the food chain. This compound has been linked to a number of health problems, including cancer, reproductive problems, and developmental delays.
Vorteile Und Einschränkungen Für Laborexperimente
2,11-Dioxadispiro[2.1.55.33]tridecane has been widely used in laboratory experiments due to its effectiveness in controlling insect populations. However, due to its harmful effects on the environment and human health, it is important to use caution when working with this compound in the laboratory.
Zukünftige Richtungen
There are a number of future directions for research on 2,11-Dioxadispiro[2.1.55.33]tridecane. One area of research is the development of alternative insecticides that are less harmful to the environment and human health. Another area of research is the study of the long-term effects of this compound exposure on human health. Additionally, research is needed to better understand the mechanisms of this compound resistance in insects and to develop new strategies for controlling resistant populations.
Synthesemethoden
The synthesis of 2,11-Dioxadispiro[2.1.55.33]tridecane involves the reaction of chloral hydrate with chlorobenzene in the presence of sulfuric acid. The resulting product is then treated with sodium hydroxide to form this compound.
Wissenschaftliche Forschungsanwendungen
2,11-Dioxadispiro[2.1.55.33]tridecane has been extensively studied for its insecticidal properties. It has been used to control the spread of diseases such as malaria and typhus. This compound has also been used to control agricultural pests such as the cotton boll weevil and the Colorado potato beetle.
Eigenschaften
IUPAC Name |
2,11-dioxadispiro[2.1.55.33]tridecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-4-10(5-3-1)8-11(9-13-11)6-7-12-10/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREGGXNQTMKEDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3(CCO2)CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2862715.png)
![3-Fluoropropyl 4-[4-(2-pyridinyl)-2-pyrimidinyl]phenyl ether](/img/structure/B2862717.png)
![3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2862718.png)



![Cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2862723.png)

![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide](/img/structure/B2862727.png)



![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2862734.png)
![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2862736.png)